molecular formula C9H12BrNO3 B1382362 4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide CAS No. 1803584-58-8

4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide

Cat. No.: B1382362
CAS No.: 1803584-58-8
M. Wt: 262.1 g/mol
InChI Key: HFTPLWNLSBUCIR-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide is a chemical compound with a unique structure that includes both an aminoethyl group and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide typically involves the introduction of an aminoethyl group to a hydroxybenzoic acid derivative. One common method involves the reaction of 3-hydroxybenzoic acid with 2-aminoethanol in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a quinone derivative, while reduction of the amino group may produce a primary amine.

Scientific Research Applications

4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, potentially modulating their activity. The hydroxybenzoic acid moiety may also contribute to its biological effects by participating in redox reactions and forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzoic acid: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    3-Hydroxybenzoic acid: Lacks the aminoethyl group, which limits its potential interactions with biological targets.

    4-(2-Aminoethyl)-2-hydroxybenzoic acid: Similar structure but with the hydroxy group in a different position, which may influence its chemical and biological properties.

Uniqueness

4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide is unique due to the presence of both an aminoethyl group and a hydroxybenzoic acid moiety. This combination allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(2-aminoethyl)-3-hydroxybenzoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.BrH/c10-4-3-6-1-2-7(9(12)13)5-8(6)11;/h1-2,5,11H,3-4,10H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTPLWNLSBUCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide
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4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide
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4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide
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4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide
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4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide
Reactant of Route 6
4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide

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